molecular formula C8H14NO4P B12645062 N-Ethylanilinium phosphate CAS No. 74367-92-3

N-Ethylanilinium phosphate

Katalognummer: B12645062
CAS-Nummer: 74367-92-3
Molekulargewicht: 219.17 g/mol
InChI-Schlüssel: XUBGAWOKXTXICS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethylanilinium phosphate is an organic compound that belongs to the class of anilinium salts It is formed by the reaction of N-ethylaniline with phosphoric acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Ethylanilinium phosphate can be synthesized by reacting N-ethylaniline with phosphoric acid. The reaction typically involves mixing equimolar amounts of N-ethylaniline and phosphoric acid in a suitable solvent such as ethanol. The mixture is then stirred at room temperature until the reaction is complete. The product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous process where N-ethylaniline and phosphoric acid are fed into a reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then separated and purified using techniques such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethylanilinium phosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-ethylaniline oxide.

    Reduction: It can be reduced to form N-ethylaniline.

    Substitution: It can undergo substitution reactions where the ethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

    Oxidation: N-ethylaniline oxide.

    Reduction: N-ethylaniline.

    Substitution: Various substituted anilines depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

N-Ethylanilinium phosphate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-ethylanilinium phosphate involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Ethylanilinium phosphate is unique due to its specific combination of aniline and phosphate groups This combination imparts distinct chemical and physical properties that make it suitable for specific applications in research and industry

Eigenschaften

CAS-Nummer

74367-92-3

Molekularformel

C8H14NO4P

Molekulargewicht

219.17 g/mol

IUPAC-Name

N-ethylaniline;phosphoric acid

InChI

InChI=1S/C8H11N.H3O4P/c1-2-9-8-6-4-3-5-7-8;1-5(2,3)4/h3-7,9H,2H2,1H3;(H3,1,2,3,4)

InChI-Schlüssel

XUBGAWOKXTXICS-UHFFFAOYSA-N

Kanonische SMILES

CCNC1=CC=CC=C1.OP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.